molecular formula C22H36O3Si B12636826 8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-

8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-

Cat. No.: B12636826
M. Wt: 376.6 g/mol
InChI Key: ZLRGMBGBWTUJTN-PDQYLBCOSA-N
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Description

8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel- is a complex organic compound with a unique structure that includes a naphthofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel- involves multiple steps, typically starting with the preparation of the naphthofuran core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically tailored to achieve the desired product with high selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel- has several scientific research applications:

Mechanism of Action

The mechanism by which 8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel- apart is its specific structural features, such as the tris(1-methylethyl)silyl group, which imparts unique chemical and physical properties. These properties can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C22H36O3Si

Molecular Weight

376.6 g/mol

IUPAC Name

(3aR,10aS)-3a-methyl-4-tri(propan-2-yl)silyloxy-3,4,5,6-tetrahydro-2H-benzo[h][1]benzofuran-8-one

InChI

InChI=1S/C22H36O3Si/c1-15(2)26(16(3)4,17(5)6)25-20-9-8-18-14-19(23)10-11-22(18)21(20,7)12-13-24-22/h10-11,14-17,20H,8-9,12-13H2,1-7H3/t20?,21-,22+/m1/s1

InChI Key

ZLRGMBGBWTUJTN-PDQYLBCOSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CCC2=CC(=O)C=C[C@@]23[C@@]1(CCO3)C

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CCC2=CC(=O)C=CC23C1(CCO3)C

Origin of Product

United States

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